![molecular formula C12H14BrIOSi B13672880 [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H14BrIOSi. This compound is notable for its unique structure, which includes bromine, iodine, and methoxy groups attached to a phenyl ring, along with an ethynyl group bonded to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with bromine, iodine, and methoxy groups.
Ethynylation: The ethynyl group is introduced through a coupling reaction, often using a palladium catalyst.
Trimethylsilylation: The final step involves the addition of the trimethylsilane group, which can be achieved using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacking the substituted phenyl ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: A compound with similar bromine and methoxy substitutions on the phenyl ring but different functional groups.
Uniqueness
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is unique due to its combination of bromine, iodine, and methoxy groups on the phenyl ring, along with the ethynyl and trimethylsilane moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C12H14BrIOSi |
|---|---|
Molecular Weight |
409.13 g/mol |
IUPAC Name |
2-(3-bromo-2-iodo-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14BrIOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,1-4H3 |
InChI Key |
GZBCMYFYCORZTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)I)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


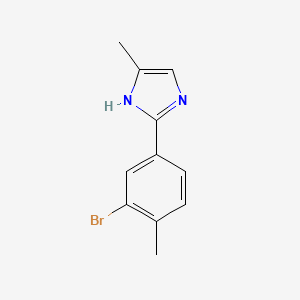
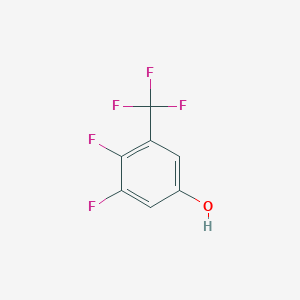
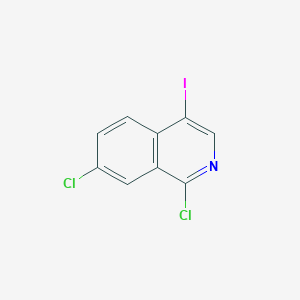
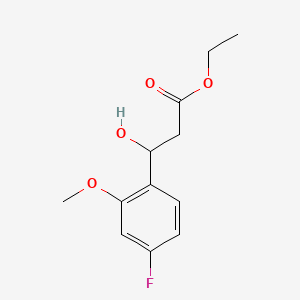
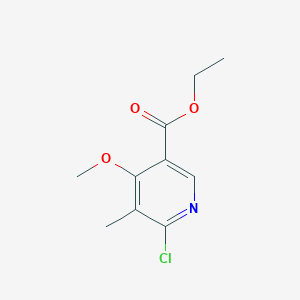
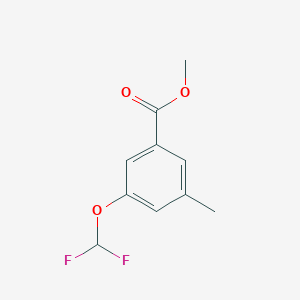

![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)

![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
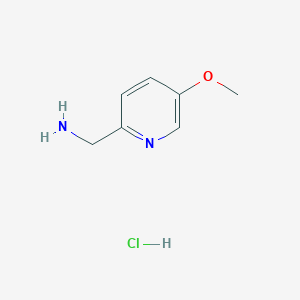
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
